molecular formula C8H9NO3 B12965139 3-(Pyridin-4-yloxy)propanoic acid

3-(Pyridin-4-yloxy)propanoic acid

Cat. No.: B12965139
M. Wt: 167.16 g/mol
InChI Key: YZNJNQKXGJDBLY-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yloxy)propanoic acid is a pyridine-containing carboxylic acid derivative characterized by a pyridin-4-yloxy group attached to the third carbon of a propanoic acid backbone. For instance, pyridine derivatives like 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid () highlight the role of aromatic nitrogen in modulating solubility and reactivity.

Properties

IUPAC Name

3-pyridin-4-yloxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-8(11)3-6-12-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNJNQKXGJDBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1OCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yloxy)propanoic acid typically involves the reaction of 4-hydroxypyridine with 3-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the pyridine attacks the bromine-substituted carbon of the propanoic acid, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yloxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyridin-4-yloxy group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Pyridin-4-yloxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yloxy)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridin-4-yloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can also form ionic interactions with target molecules, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(Pyridin-4-yloxy)propanoic acid with structurally analogous propanoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Features and Substituent Effects

Compound Name Substituent Features Key Structural Differences
This compound Pyridin-4-yloxy group (aromatic N, oxygen bridge) Reference compound for comparison.
3-(4-Hydroxyphenyl)propanoic acid () Phenolic hydroxyl group Lacks pyridine ring; hydroxyl group increases polarity.
3-(4-Hydroxy-3-nitrophenyl)propanoic acid () Nitro and hydroxyl groups on phenyl ring Nitro group enhances electron withdrawal, increasing acidity.
3-(2-Thienyl)propanoic acid () Thiophene ring (sulfur-containing heterocycle) Thiophene’s electron-rich nature alters reactivity.
Haloxyfop () Trifluoromethyl-pyridinyloxy and phenoxy groups Herbicidal activity due to fluorinated pyridine moiety.
3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid () Oxadiazole ring fused with pyridine Oxadiazole enhances stability and bioactivity.

Physicochemical Properties

Property This compound (Inferred) 3-(4-Hydroxyphenyl)propanoic acid () 3-(2-Thienyl)propanoic acid ()
Solubility Moderate in polar solvents (due to COOH) High in polar solvents (hydroxyl group) Moderate (thiophene reduces polarity)
Acidity (pKa) ~2.5–3.5 (pyridine enhances acidity) ~4.5–5.0 (weaker acid) ~3.0–4.0 (thiophene effects)
Melting Point ~150–160°C (estimated) 130–135°C (reported) Not reported

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